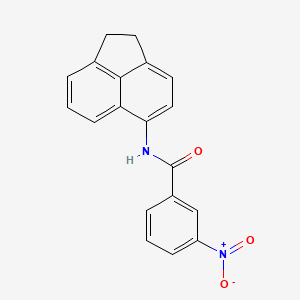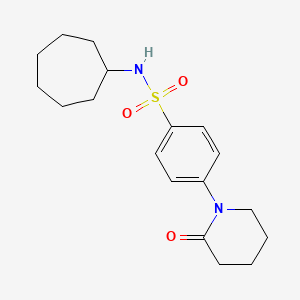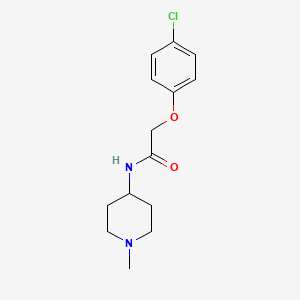
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DANA is a potent inhibitor of several enzymes, including aldose reductase, which plays a crucial role in the development of diabetic complications. In
Mécanisme D'action
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which is a key step in the development of diabetic complications. This compound also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol in diabetic rats, which is a hallmark of diabetic complications. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has also been extensively studied, making it a well-characterized compound for scientific research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound is a potent inhibitor of several enzymes, which can lead to off-target effects in some experiments.
Orientations Futures
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide. One area of interest is the development of this compound analogs with improved solubility and specificity for aldose reductase inhibition. Another area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of several enzymes with potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a readily available compound for research. This compound has been extensively studied for its potential applications in diabetic complications, cancer, and inflammatory diseases. While it has several advantages for lab experiments, it also has some limitations. Future research on this compound will focus on developing analogs with improved solubility and specificity and exploring its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide involves the reaction of 1,2-dihydroacenaphthylene with 3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques. This method has been optimized for high yield and purity, making this compound a readily available compound for scientific research.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications. This compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(14-4-1-5-15(11-14)21(23)24)20-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXWJWQHWUFEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)

![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
